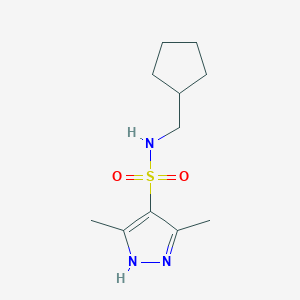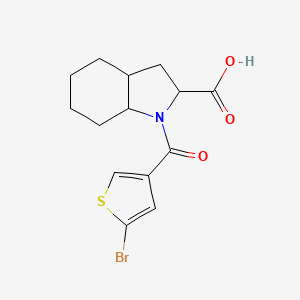
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as CSPS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based compound that has been shown to have potential therapeutic applications in various fields.
Mécanisme D'action
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance and fluid secretion. By inhibiting this enzyme, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory and anticancer effects. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anti-inflammatory and anticancer effects. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects. N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide research. One potential direction is to investigate its potential use in the treatment of other inflammatory disorders such as asthma and inflammatory bowel disease. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide may have potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Further research is also needed to investigate the safety and efficacy of N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in humans.
Méthodes De Synthèse
The synthesis of N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with cyclopentylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with sulfonamide reagent to obtain the final product, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
Applications De Recherche Scientifique
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of rheumatoid arthritis. N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have anticancer activity and has been studied for its potential use in cancer therapy. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-8-11(9(2)14-13-8)17(15,16)12-7-10-5-3-4-6-10/h10,12H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHTRKVKQNRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)


![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)
